molecular formula C18H14O3 B13935792 6-Methoxy-2-naphthalenecarboxylic acid phenyl ester

6-Methoxy-2-naphthalenecarboxylic acid phenyl ester

Cat. No.: B13935792
M. Wt: 278.3 g/mol
InChI Key: XXLOFIMWPLUFRM-UHFFFAOYSA-N
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Description

6-Methoxy-2-naphthalenecarboxylic acid phenyl ester is an organic compound with the molecular formula C18H14O3 It is a derivative of 6-Methoxy-2-naphthalenecarboxylic acid, where the carboxylic acid group is esterified with phenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-naphthalenecarboxylic acid phenyl ester typically involves the esterification of 6-Methoxy-2-naphthalenecarboxylic acid with phenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions with a dehydrating agent like toluene to remove water formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-naphthalenecarboxylic acid phenyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 6-Methoxy-2-naphthalenecarboxylic acid and phenol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products Formed

    Hydrolysis: 6-Methoxy-2-naphthalenecarboxylic acid and phenol.

    Reduction: 6-Methoxy-2-naphthalenemethanol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

6-Methoxy-2-naphthalenecarboxylic acid phenyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-naphthalenecarboxylic acid phenyl ester involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites. The methoxy and ester groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-naphthalenecarboxylic acid: The parent compound with a carboxylic acid group instead of an ester.

    6-Methoxy-2-naphthaleneboronic acid: A boronic acid derivative with similar structural features.

Properties

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

phenyl 6-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C18H14O3/c1-20-17-10-9-13-11-15(8-7-14(13)12-17)18(19)21-16-5-3-2-4-6-16/h2-12H,1H3

InChI Key

XXLOFIMWPLUFRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC3=CC=CC=C3

Origin of Product

United States

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